REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].Cl[C:14](=[CH2:17])[C:15]#[N:16]>O>[C:15]([C:14]1[N:7]=[N:6][N:5]([CH2:4][C:3]2[C:2]([F:1])=[CH:11][CH:10]=[CH:9][C:8]=2[F:12])[CH:17]=1)#[N:16]
|
Name
|
|
Quantity
|
34.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
|
Name
|
|
Quantity
|
35.46 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
125 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
is stirred at about 80° C. for 24 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
Excess 2-chloroacrylonitrile is distilled off
|
Type
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TEMPERATURE
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Details
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by raising the external temperature to about 130° C
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Type
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TEMPERATURE
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Details
|
The mixture is cooled to about 40° C.
|
Type
|
ADDITION
|
Details
|
the suspension is treated with cyclohexane (50 ml)
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Type
|
CUSTOM
|
Details
|
brought to about 20° C.
|
Type
|
STIRRING
|
Details
|
stirred for about 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with cyclohexane (75 ml)
|
Type
|
ADDITION
|
Details
|
The moist product is mixed with water (100 ml)
|
Type
|
WASH
|
Details
|
is washed with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at about 60° C
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1N=NN(C1)CC1=C(C=CC=C1F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |